molecular formula C25H19N3O2S2 B2831493 (2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 350813-03-5

(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2831493
CAS No.: 350813-03-5
M. Wt: 457.57
InChI Key: MWBDTNUQQROTKV-HKWRFOASSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidines, which are known for their high antitumor, antibacterial, and anti-inflammatory activities . These compounds are promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Subheading: Insights into Conformational Features of Thiazolopyrimidines

A study by (Nagarajaiah & Begum, 2014) focused on the structural modifications in thiazolopyrimidines, including compounds like 7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. The study explored how varying substituents at different positions influenced the intermolecular interaction patterns and packing features of these compounds, controlled by weak interactions such as C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π.

Synthesis and Reactions of Thiazolopyrimidines

Subheading: Exploring the Chemical Reactions of Thiazolopyrimidines

Another significant study by (Kappe & Roschger, 1989) investigated the synthesis and reactions of thiazolopyrimidine derivatives. It looked into the methods for creating pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through various condensation processes. This research provides a deeper understanding of the chemical behavior and potential applications of thiazolopyrimidines in scientific research.

Antimicrobial and Anticancer Potential of Thiazolopyrimidines

Subheading: Biological Activities of Thiazolopyrimidines

Research conducted by (Abu‐Hashem, Al-Hussain & Zaki, 2020) synthesized novel thiazolopyrimidine derivatives and evaluated their antimicrobial and anticancer activities. The study highlighted the potential of these compounds as agents in medical and pharmaceutical research, indicating their relevance beyond just chemical properties.

Anti-Inflammatory Activities of Thiazolopyrimidine Derivatives

Subheading: Therapeutic Potential of Thiazolopyrimidines

In a study by (Tozkoparan, Ertan, Kelicen & Demirdamar, 1999), new thiazolopyrimidine derivatives were synthesized and tested for their anti-inflammatory activities. The findings suggest that certain derivatives exerted moderate anti-inflammatory effects, highlighting the possible therapeutic applications of these compounds in addressing inflammation-related conditions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Future research could focus on the design and structure-activity relationship of bioactive molecules .

Properties

IUPAC Name

(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S2/c1-16-21(23(29)27-18-11-6-3-7-12-18)22(17-9-4-2-5-10-17)28-24(30)20(32-25(28)26-16)15-19-13-8-14-31-19/h2-15,22H,1H3,(H,27,29)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBDTNUQQROTKV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CS3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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